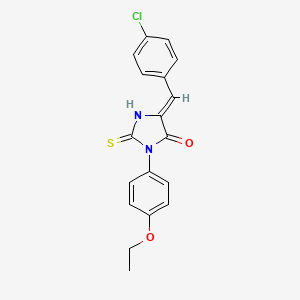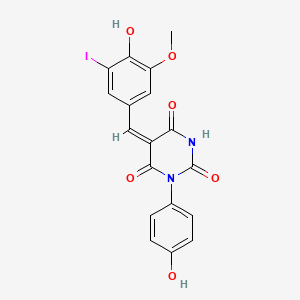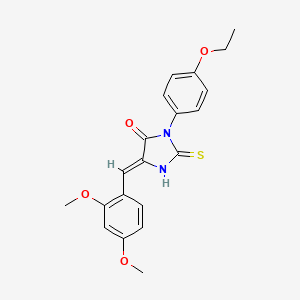
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as CBET, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CBET is a member of the imidazolidinone family, which is characterized by a five-membered ring containing both nitrogen and sulfur atoms.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. This compound has also been shown to inhibit the activity of protein kinases, which play a critical role in regulating cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In animal studies, this compound has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of targeted therapies. This compound also exhibits good solubility and stability in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of this compound is its relatively complex synthesis method, which can make it difficult to produce in large quantities. This compound also exhibits some degree of toxicity at higher concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several promising future directions for research on 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and selectivity of this compound as a therapeutic agent. Another area of interest is the investigation of this compound's potential as a catalyst for various organic reactions. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various scientific fields.
Métodos De Síntesis
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The resulting this compound compound is a white crystalline powder that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQCBANUASZJS-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62468-60-4 |
Source


|
| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-(4-ethoxyphenyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916124.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916138.png)



![3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5916190.png)
![5-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916198.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916201.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916202.png)